molecular formula C7H2Br2ClFO B1449964 2,4-Dibromo-3-fluorobenzoyl chloride CAS No. 1806328-04-0

2,4-Dibromo-3-fluorobenzoyl chloride

Cat. No. B1449964
CAS RN: 1806328-04-0
M. Wt: 316.35 g/mol
InChI Key: YIYBAVISOHKOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-3-fluorobenzoyl chloride (2,4-DBFBC) is a chemical compound belonging to the class of halogenated organic compounds. It is a colorless solid with a melting point of 61 °C and a boiling point of 169 °C. It is soluble in organic solvents and has a strong odor. 2,4-DBFBC has found a wide range of applications in the pharmaceutical, chemical, and agricultural industries due to its unique properties.

Mechanism of Action

2,4-Dibromo-3-fluorobenzoyl chloride is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. In addition, it has been suggested that 2,4-Dibromo-3-fluorobenzoyl chloride may act as an inhibitor of certain cell-signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
2,4-Dibromo-3-fluorobenzoyl chloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, as well as interfere with the activity of certain cell-signaling pathways. In addition, in vivo studies have demonstrated that it can cause a variety of toxic effects, including liver and kidney damage.

Advantages and Limitations for Lab Experiments

2,4-Dibromo-3-fluorobenzoyl chloride has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored at room temperature. However, it is also toxic and should be handled with caution. Moreover, it is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 2,4-Dibromo-3-fluorobenzoyl chloride are vast, and there are many possible future directions for research. One possible direction is to further explore its potential as an inhibitor of enzymes and cell-signaling pathways. Additionally, more research could be conducted to explore its potential as an inhibitor of drug metabolism and its effects on other biochemical pathways. Additionally, further research could be conducted to explore its potential as an agrochemical, such as its potential to be used as an herbicide or insecticide. Other possible directions for research include exploring its potential as a therapeutic agent and investigating its potential toxicity.

Scientific Research Applications

2,4-Dibromo-3-fluorobenzoyl chloride has been widely used in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds and polymers. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and anti-cancer drugs. Additionally, it has been used in the synthesis of agrochemicals, such as herbicides and insecticides.

properties

IUPAC Name

2,4-dibromo-3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-4-2-1-3(7(10)12)5(9)6(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBAVISOHKOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3-fluorobenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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